3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride
CAS No.: 1185293-83-7
Cat. No.: VC2640310
Molecular Formula: C12H19Cl2N3O
Molecular Weight: 292.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1185293-83-7 |
---|---|
Molecular Formula | C12H19Cl2N3O |
Molecular Weight | 292.2 g/mol |
IUPAC Name | 3-(5-amino-1-ethylbenzimidazol-2-yl)propan-1-ol;dihydrochloride |
Standard InChI | InChI=1S/C12H17N3O.2ClH/c1-2-15-11-6-5-9(13)8-10(11)14-12(15)4-3-7-16;;/h5-6,8,16H,2-4,7,13H2,1H3;2*1H |
Standard InChI Key | RZNFQQPWAYFIMG-UHFFFAOYSA-N |
SMILES | CCN1C2=C(C=C(C=C2)N)N=C1CCCO.Cl.Cl |
Canonical SMILES | CCN1C2=C(C=C(C=C2)N)N=C1CCCO.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride is a substituted benzimidazole compound featuring an amino group at the 5-position of the benzimidazole ring system, an ethyl substituent at the 1-position, and a propanol chain at the 2-position. It exists as a dihydrochloride salt, which enhances its water solubility compared to the free base form.
Basic Chemical Information
The compound is characterized by specific chemical identifiers that distinguish it from related benzimidazole derivatives. Table 1 summarizes the key chemical information for this compound.
Table 1: Chemical Identity of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride
Parameter | Value |
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CAS Registry Number | 1185293-83-7 |
Molecular Formula | C₁₂H₁₉Cl₂N₃O |
Molecular Weight | 292.2 g/mol |
IUPAC Name | 3-(5-amino-1-ethylbenzimidazol-2-yl)propan-1-ol;dihydrochloride |
Standard InChI | InChI=1S/C12H17N3O.2ClH/c1-2-15-11-6-5-9(13)8-10(11)14-12(15)4-3-7-16;;/h5-6,8,16H,2-4,7,13H2,1H3;2*1H |
Standard InChIKey | RZNFQQPWAYFIMG-UHFFFAOYSA-N |
SMILES | CCN1C2=C(C=C(C=C2)N)N=C1CCCO.Cl.Cl |
Structural Features and Chemical Properties
The benzimidazole core of the compound consists of a fused benzene and imidazole ring system, which confers specific chemical and biological properties. The presence of an amino group at the 5-position enhances its potential for hydrogen bonding and may contribute to specific binding interactions with biological targets. The ethyl substituent at the N-1 position modifies the electronic properties of the benzimidazole ring, while the propanol chain at the 2-position provides a terminal hydroxyl group that can participate in hydrogen bonding interactions.
The dihydrochloride salt form of the compound improves its water solubility, an important property for biological testing and pharmaceutical applications. This salt form also affects the compound's stability and crystalline properties.
Synthesis and Related Compounds
Related Benzimidazole Derivatives
Several structurally related benzimidazole compounds have been reported in the literature, providing context for understanding the potential properties and applications of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride. Table 2 presents a comparison of our target compound with related derivatives.
Table 2: Comparison of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride with Related Compounds
Physicochemical Properties and Analysis
Physical State and Stability
3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride is typically available as a solid. As a dihydrochloride salt, it is expected to exhibit enhanced stability and water solubility compared to its free base form. These properties are advantageous for handling, storage, and biological testing.
Research Context and Future Directions
Current Research Status
Research on 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride appears to be in relatively early stages, with limited published studies specifically focusing on this compound. Current information primarily concerns its chemical identity and basic properties, with inferences about its potential applications drawn from studies on related benzimidazole derivatives.
Future Research Directions
Several promising research directions could enhance our understanding of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride:
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Detailed Structure-Activity Relationship Studies: Systematic investigation of how structural modifications affect biological activity could help optimize the compound for specific therapeutic applications.
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Specific Biological Target Identification: Studies to identify the specific biological targets with which the compound interacts could clarify its mechanism of action and potential therapeutic applications.
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Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity properties would be essential for assessing its potential as a drug candidate.
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Crystallographic Studies: X-ray crystallography could provide detailed information about the compound's three-dimensional structure and potential binding modes with biological targets.
Comparative Analysis and Data Tables
Comparison with Other Pharmaceutical Agents
To contextualize the potential significance of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride, Table 3 presents a comparison with selected pharmaceutical agents containing benzimidazole moieties or exhibiting related pharmacological activities.
Table 3: Comparison of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride with Selected Pharmaceutical Agents
Structure-Property Relationships
The physical and chemical properties of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride are influenced by its structural features. Table 4 summarizes key structure-property relationships.
Table 4: Structure-Property Relationships of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride
Structural Feature | Influence on Properties | Potential Impact on Biological Activity |
---|---|---|
Benzimidazole core | Provides aromatic, planar structure; influences electronic distribution | Potential for π-stacking interactions with biological targets |
5-Amino group | Increases polarity; hydrogen bond donor | May enhance binding to specific receptor sites |
N-1 Ethyl substituent | Affects lipophilicity and electronic properties | Modulates membrane permeability and binding characteristics |
2-Propanol chain | Provides terminal hydroxyl group; increases polarity | Hydrogen bonding capacity may enhance specific interactions |
Dihydrochloride salt form | Increases water solubility; affects crystalline properties | Improves bioavailability in aqueous environments |
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